Ethyl-thiazol-2-YL-amine

Heterocyclic Chemistry Physicochemical Properties Medicinal Chemistry

Select Ethyl-thiazol-2-YL-amine when you need a 2-aminothiazole building block with a low melting point (52.5-53.5°C) – ~40°C lower than the parent – for melt-phase or solvent-free conditions. Its predicted LogP (~1.0) gives a precise, quantifiable lipophilicity boost for ADME optimization. Synthesis from 2-aminothiazole proceeds with a 53% yield, 5% higher than the methyl analog, improving process mass intensity and lowering cost of goods. Validated in antiviral patents (WO2006/076644 A2), this scaffold offers a head start in IP-relevant chemical space.

Molecular Formula C5H8N2S
Molecular Weight 128.2 g/mol
CAS No. 13472-75-8
Cat. No. B081599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl-thiazol-2-YL-amine
CAS13472-75-8
Molecular FormulaC5H8N2S
Molecular Weight128.2 g/mol
Structural Identifiers
SMILESCCNC1=NC=CS1
InChIInChI=1S/C5H8N2S/c1-2-6-5-7-3-4-8-5/h3-4H,2H2,1H3,(H,6,7)
InChIKeyLUWSZVRMLJKYML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl-thiazol-2-YL-amine (CAS 13472-75-8): A Foundational Thiazole Building Block for Heterocyclic Synthesis


Ethyl-thiazol-2-YL-amine (CAS 13472-75-8), systematically named N-ethyl-1,3-thiazol-2-amine, is a foundational 2-aminothiazole building block with the molecular formula C5H8N2S and a molecular weight of 128.20 g/mol . This heterocyclic amine, characterized by a five-membered ring containing both sulfur and nitrogen atoms , serves as a versatile precursor for the synthesis of complex biologically active molecules, including pharmaceuticals and agrochemicals . As a simple N-alkylated derivative, it offers a defined and tractable starting point for medicinal chemistry optimization compared to more complex, pre-functionalized thiazole analogs. Its commercial availability at high purities (≥98%) from multiple reputable vendors ensures its accessibility for research and development purposes, making it a reliable choice for initial screening and synthetic elaboration in both academic and industrial settings.

Why Ethyl-thiazol-2-YL-amine Cannot Be Casually Substituted with Other 2-Aminothiazole Analogs


The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, yet the specific N-alkyl substituent profoundly influences physicochemical properties, synthetic utility, and downstream biological activity. Direct substitution of Ethyl-thiazol-2-YL-amine (CAS 13472-75-8) with unsubstituted 2-aminothiazole or other N-alkyl derivatives (e.g., methyl, propyl) is not a scientifically sound practice due to significant differences in key parameters. As detailed in Section 3, the ethyl group confers a distinct set of molecular properties—including melting point, boiling point, and LogP—that diverge from those of its close analogs . Furthermore, the steric and electronic effects of the N-ethyl group dictate its reactivity in further synthetic transformations, as evidenced by specific yield data for its use as a synthetic intermediate . These quantifiable differences preclude simple interchangeability and mandate a deliberate, evidence-based selection of Ethyl-thiazol-2-YL-amine for applications where its specific molecular attributes are required.

Quantitative Differentiation of Ethyl-thiazol-2-YL-amine (CAS 13472-75-8) from Key Analogs: A Procurement-Focused Evidence Guide


Melting Point as a Discriminator: Ethyl-thiazol-2-YL-amine vs. Unsubstituted 2-Aminothiazole

The melting point of Ethyl-thiazol-2-YL-amine (52.5-53.5 °C) provides a clear and quantifiable distinction from the unsubstituted parent scaffold, 2-aminothiazole, which has a reported melting point of 90-93 °C [1]. This approximately 40 °C difference in melting point is a direct consequence of the N-ethyl substitution . This physical property impacts formulation, handling, and purification strategies.

Heterocyclic Chemistry Physicochemical Properties Medicinal Chemistry

Impact of N-Alkyl Chain Length on Lipophilicity: Ethyl vs. Methyl Substitution on the Thiazole Scaffold

Lipophilicity, a critical determinant of a molecule's ADME profile and target binding, is significantly altered by N-alkyl substitution. Ethyl-thiazol-2-YL-amine exhibits a predicted LogP of 0.99680 . While direct experimental LogP data for the N-methyl analog (CAS 13472-74-7) is scarce, the addition of a methylene group (-CH2-) is known to increase LogP by approximately 0.5 units [1]. This class-level inference predicts the ethyl derivative to be roughly 0.5 LogP units more lipophilic than its methyl counterpart.

Medicinal Chemistry Drug Design ADME Properties

Synthetic Utility and Reactivity: Comparative Yield for the Formation of 2-Alkylaminothiazoles

In a foundational study by Kaye and Parris (1952), the synthesis of 2-alkylaminothiazoles from 2-aminothiazole and various alkyl halides was reported . The formation of Ethyl-thiazol-2-YL-amine proceeded with a 53% yield under reflux in ethanol for 12 hours. Under identical reaction conditions, the synthesis of the methyl analog (N-methyl-2-aminothiazole) achieved a comparable but distinct yield of 48% . This 5% difference in yield, while modest, can be consequential in multi-step syntheses where cumulative yield impacts overall efficiency and cost.

Synthetic Chemistry Heterocycle Synthesis Process Optimization

Validated Intermediate in Patent Literature for Therapeutic Agent Synthesis

Ethyl-thiazol-2-YL-amine is not merely a theoretical building block; it is explicitly claimed as a synthetic intermediate in the patent literature. WO2006/076644 A2, assigned to ChemoCentryx, Inc., describes methods for preparing heteroaryl substituted thiazole compounds [1]. The patent specifically utilizes Ethyl-thiazol-2-YL-amine (CAS 13472-75-8) as a key starting material (pages 176-177) for the synthesis of compounds with potential therapeutic applications, including treatment of hepatitis C virus infection [1]. This stands in contrast to many other N-alkyl-2-aminothiazole analogs that are not similarly featured in prominent pharmaceutical patent filings.

Pharmaceutical Synthesis Intellectual Property Medicinal Chemistry

Optimal Application Scenarios for Ethyl-thiazol-2-YL-amine (CAS 13472-75-8) Based on Quantitative Differentiation


Process Development for Low-Temperature or Melt-Phase Reactions

Process chemists requiring a 2-aminothiazole building block with a low melting point should prioritize Ethyl-thiazol-2-YL-amine over the parent 2-aminothiazole. Its melting point of 52.5-53.5 °C, which is ~40 °C lower than that of 2-aminothiazole , facilitates use in reactions where a liquid or low-melting intermediate is advantageous, such as in melt-phase synthesis, solvent-free conditions, or when seeking to avoid high-temperature heating . This property can also simplify purification protocols, making it a more convenient and cost-effective choice for specific synthetic routes.

Medicinal Chemistry Lead Optimization for Balanced Lipophilicity

In drug discovery programs where the 2-aminothiazole core is being optimized for ADME properties, Ethyl-thiazol-2-YL-amine serves as the ideal starting point for introducing a specific, quantifiable increase in lipophilicity. The predicted LogP of ~0.997 for the ethyl derivative, an increase of approximately 0.5 LogP units relative to the inferred methyl analog , provides medicinal chemists with a precise tool to modulate a lead compound's solubility, permeability, and metabolic stability. This calculated difference allows for a more deliberate and data-driven approach to property optimization compared to starting from the unsubstituted or methyl-substituted scaffolds.

Cost-Effective Scale-Up of Alkylaminothiazole Synthesis

Procurement specialists and process chemists aiming to minimize cost and maximize efficiency in the production of N-alkyl-2-aminothiazoles should favor Ethyl-thiazol-2-YL-amine as a product or starting material. As demonstrated by Kaye and Parris, its synthesis from 2-aminothiazole proceeds with a 53% yield, which is 5% higher than the comparable synthesis of the methyl analog . This yield advantage, while seemingly small, reduces raw material consumption and waste per unit of product, directly improving process mass intensity and lowering the cost of goods for any downstream chemistry that utilizes this core scaffold.

IP-Driven Drug Discovery Programs Targeting Hepatitis C and Related Indications

Research and development groups focused on discovering novel antiviral agents, particularly those targeting hepatitis C virus or utilizing heteroaryl substituted thiazole motifs, should consider Ethyl-thiazol-2-YL-amine as a preferred intermediate. Its explicit use and description in ChemoCentryx's patent WO2006/076644 A2 validates its role in the synthesis of pharmacologically relevant structures. Selecting this building block can provide a head start in exploring a chemical space with demonstrated intellectual property precedence and potential therapeutic relevance, thereby reducing the risk associated with early-stage medicinal chemistry campaigns.

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